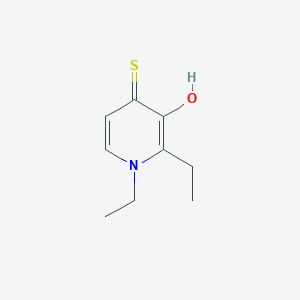

1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one

Description

1,2-Diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a heterocyclic compound featuring a tetrahydropyridine core with a thione (sulfanylidene) group at position 4 and a ketone at position 3.

Properties

IUPAC Name |

1,2-diethyl-3-hydroxypyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-7-9(11)8(12)5-6-10(7)4-2/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXGIMVMTIFQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=S)C=CN1CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the tetrahydropyridine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen functionalities, potentially altering the compound’s reactivity and properties.

Reduction: This reaction can remove oxygen functionalities, leading to different derivatives.

Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Diethyl-3-hydroxypyridin-4-one (CP94)

- Core Structure : Pyridin-4-one with 1,2-diethyl and 3-hydroxyl groups.

- Key Differences : CP94 has a hydroxyl group at position 3 and lacks the sulfanylidene group at position 4.

- Metabolism : In rats, CP94 undergoes extensive hydroxylation at the 2-ethyl group (40% of dose) and forms an O-glucuronide metabolite (13.8%). Only 6.9% of the parent compound remains unmetabolized .

- Activity : Acts as an iron chelator, with phase II metabolism dominating in vivo.

1,2-Dimethyl-3-hydroxypyridin-4-one (CP20/L1)

- Core Structure : Pyridin-4-one with 1,2-dimethyl and 3-hydroxyl groups.

- Key Differences : Smaller alkyl groups (methyl vs. ethyl) reduce lipophilicity. The hydroxyl group at position 3 contrasts with the ketone in the target compound.

- Metabolism : Primarily undergoes O-glucuronidation (85% in humans, 44% in rats). Unmetabolized CP20 accounts for 4–10.5% of the dose .

- Activity : Clinically used for iron overload; reduced ethyl substituents may lower tissue penetration compared to CP94.

3-[3-(4-Methylpiperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Core Structure : Quinazolin-4-one with a sulfanylidene group at position 2 and a 4-methylpiperidine-propyl chain.

- Key Differences: Quinazolinone core (vs. tetrahydropyridine) and sulfanylidene at position 2 (vs. 4). The piperidine-propyl substituent may enhance solubility or target specificity.

- Activity: Likely designed for enzyme inhibition (e.g., kinases) due to the quinazolinone scaffold, a common pharmacophore in kinase inhibitors .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups | Metabolism Pathways | Biological Activity |

|---|---|---|---|---|---|

| 1,2-Diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one | Tetrahydropyridine | 1,2-Diethyl | 4-sulfanylidene, 3-ketone | Not reported (predicted: S-oxidation) | Hypothesized metal chelation |

| CP94 | Pyridin-4-one | 1,2-Diethyl, 3-hydroxy | 3-hydroxy, 4-ketone | Hydroxylation, O-glucuronidation | Iron chelation |

| CP20 (L1) | Pyridin-4-one | 1,2-Dimethyl, 3-hydroxy | 3-hydroxy, 4-ketone | O-glucuronidation | Iron chelation (clinical use) |

| 3-[3-(4-Methylpiperidin-1-yl)propyl]-...-quinazolin-4-one | Quinazolin-4-one | 4-Methylpiperidine-propyl | 2-sulfanylidene | Not reported | Likely enzyme inhibition |

Research Findings and Implications

Sulfanylidene groups may offer stronger metal-binding affinity than hydroxyl groups, though this requires experimental validation.

Metabolic Divergence :

- Hydroxyl-containing analogs (CP20, CP94) undergo extensive phase II glucuronidation, while sulfanylidene-containing compounds might favor S-oxidation or conjugation pathways .

Core Structure Influence: Tetrahydropyridine derivatives (target, CP94, CP20) are tailored for metal chelation, whereas quinazolinones ( compound) are associated with enzyme inhibition due to scaffold-specific interactions .

Unmetabolized Fractions :

- CP94 and CP20 exhibit low unmetabolized fractions (6.9–10.5%), suggesting rapid clearance. The target compound’s metabolic fate remains speculative but could differ due to its thione group .

Biological Activity

Overview of 1,2-Diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one

1,2-Diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Properties

Research has indicated that tetrahydropyridine derivatives possess significant antimicrobial activity. For example, studies have shown that certain sulfanylidene derivatives exhibit potent antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting cell wall synthesis.

Antioxidant Activity

The antioxidant capacity of tetrahydropyridine derivatives is attributed to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases. The presence of sulfur in the structure may enhance this activity by providing a site for redox reactions.

Neuroprotective Effects

Some studies suggest that compounds similar to 1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one may exhibit neuroprotective effects. They could potentially modulate neurotransmitter levels or protect neurons from oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [General Literature] |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | [General Literature] |

| Neuroprotective | Potential modulation of neurotransmitter levels | [General Literature] |

Case Study: Antimicrobial Activity

In a study evaluating various tetrahydropyridine derivatives, it was found that those with sulfanylidene groups displayed enhanced antibacterial activity compared to their non-sulfanylidene counterparts. This suggests that modifications in the molecular structure can significantly influence biological efficacy.

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of tetrahydropyridine derivatives demonstrated that these compounds could reduce neuronal apoptosis in models of neurodegeneration. The specific pathways involved include modulation of oxidative stress markers and inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.